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Compound of Interest

Compound Name: GW843682X

Cat. No.: B1672544 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of GW843682X, a potent Polo-like

kinase 1 (PLK1) inhibitor, across various tumor types. The information is compiled from

preclinical studies and is intended to support further research and drug development efforts.

Mechanism of Action
GW843682X is a selective, ATP-competitive inhibitor of PLK1 and Polo-like kinase 3 (PLK3),

with IC50 values of 2.2 nM and 9.1 nM, respectively[1][2]. PLK1 is a key regulator of mitosis,

and its inhibition by GW843682X leads to mitotic arrest, primarily at the G2/M phase of the cell

cycle, and subsequent induction of apoptosis in cancer cells[2][3][4]. Notably, the anti-tumor

activity of GW843682X has been observed to be independent of the p53 mutation status in

some cancer types, suggesting a broad potential for its application[5].

Comparative Efficacy Across Different Tumor Types
GW843682X has demonstrated significant anti-proliferative activity across a range of cancer

cell lines, including pediatric malignancies, bladder cancer, and various other solid tumors.

Quantitative Data on Cell Growth Inhibition
The half-maximal inhibitory concentration (IC50) values of GW843682X vary across different

cancer cell lines, indicating differential sensitivity.
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Tumor Type Cell Line IC50 (µM)
Duration of
Treatment

Reference

Pediatric Tumors 18 cell lines 0.02 - 11.7 72 hours [5]

Bladder

Carcinoma
RT4

Not explicitly

stated, but

concentrations of

0.3, 0.6, and 1.2

µM were used.

48 hours [3]

Bladder

Carcinoma
5637

Not explicitly

stated, but

concentrations of

0.3, 0.6, and 1.2

µM were used.

48 hours [3]

Bladder

Carcinoma
T24

Not explicitly

stated, but

concentrations of

0.3, 0.6, and 1.2

µM were used.

48 hours [3]

Lung Carcinoma A549 0.41 Not Specified [2]

Breast

Carcinoma
BT474 0.57 Not Specified [2]

Cervical

Carcinoma
HeLa 0.11 Not Specified [2]

Lung Carcinoma H460 0.38 Not Specified [2]

Colorectal

Carcinoma
HCT116 0.70 Not Specified [2]

Note: IC50 values can vary depending on the experimental conditions, such as cell density and

assay method. The data presented here is for comparative purposes.

Effects on Cell Cycle and Apoptosis
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Pediatric Malignancies: In a study of 18 pediatric tumor cell lines, GW843682X significantly

inhibited cell growth and induced apoptosis, as measured by caspase 3/7 activation[5]. The

toxicity was found to be independent of ATP binding cassette drug transporter expression

and p53 mutation status[5].

Bladder Carcinoma: In RT4, 5637, and T24 bladder cancer cell lines, GW843682X induced a

G2/M cell cycle arrest and subsequent cell death[3]. It also inhibited cell proliferation and

clonogenicity[3].

Triple-Negative Breast Cancer (TNBC): In combination with a tankyrase-1 (TNKS1) inhibitor,

GW843682X significantly reduced invasion and migration and enhanced apoptosis in the

MDA-MB-231 TNBC cell line[6].

Acute Leukemia: GW843682X has been shown to inhibit the proliferation of acute leukemia

cells and potentiate the anti-proliferative activity of vincristine[2]. It also induces apoptosis in

a dose- and time-dependent manner in these cells[2].

Comparison with Other PLK1 Inhibitors
Studies have compared the in vitro activity of GW843682X with other PLK1 inhibitors, such as

BI 2536, BI 6727 (Volasertib), and GSK461364. In bladder cancer cell lines, while all inhibitors

prevented cell proliferation and induced G2/M arrest, there were variations in their potency and

effects on clonogenicity[3]. For instance, BI 6727 and GSK461364 strongly abolished colony

formation in RT4 and T24 cells, while the effects of BI 2536 and GW843682X were more

variable between cell lines[3].

Signaling Pathways
The primary mechanism of action of GW843682X is the inhibition of PLK1, a critical kinase in

the regulation of the cell cycle. This inhibition disrupts the mitotic process, leading to cell cycle

arrest and apoptosis. One identified pathway involves the PDK1-PLK1-MYC axis, where PDK1

activates PLK1, which in turn stabilizes the MYC oncoprotein. Inhibition of PLK1 with agents

like GW843682X can disrupt this pathway, leading to decreased MYC stability and promoting

cancer cell death[7].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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